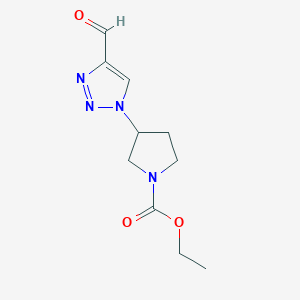

ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the larger family of click chemistry reactions, which are known for their reliability, regioselectivity, and high yield .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole compounds are diverse. For instance, a series of 1,2,3-triazole hybrids with amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition . The reaction involved N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Aplicaciones Científicas De Investigación

Synthetic Pathways and Intermediate Compounds

Synthesis of Aldehydes and Pyridazinones : Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones have been synthesized, highlighting the reactivity of these compounds in condensation reactions (Pokhodylo, Shyyka, & Obushak, 2018).

Structural Diversity in Coordination Polymers : The positional isomeric effect of compounds like ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is significant in constructing diverse structures of Cd(II) coordination polymers, indicating its role in fine-tuning molecular structures (Cisterna et al., 2018).

Chemical Reactions and Mechanisms : Studies on reactions like the ANRORC rearrangement involving similar triazole compounds demonstrate complex reaction pathways, offering insights into the chemistry of such molecules (Ledenyova et al., 2018).

Construction of Complex Molecules

Building Blocks for Larger Structures : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a similar compound, serves as a versatile building block for constructing annulated 1,2,3-triazoles, indicating the potential of this compound in similar applications (Pokhodylo et al., 2022).

Reactivity in Organocatalysis : The reactivity and catalytic performance of compounds containing triazole structures are important in organocatalysis, suggesting potential applications for this compound in catalytic processes (Wei et al., 2009).

Advanced Applications

- Coordination Polymers and Frameworks : Research on coordination polymers derived from isomeric 1,2,4-triazole ligands, including those related to this compound, highlights the potential of these compounds in creating novel metal-organic frameworks with distinct properties (Hu et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that 1,2,3-triazole derivatives can interact with their targets through hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

1,2,3-triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

1,2,3-triazole derivatives are known for their stability against metabolic degradation, which contributes to their enhanced biocompatibility .

Result of Action

Given the broad range of biological activities associated with 1,2,3-triazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The stability of 1,2,3-triazole derivatives against metabolic degradation suggests that they may be relatively stable in various biological environments .

Propiedades

IUPAC Name |

ethyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYWOZGFAWESQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

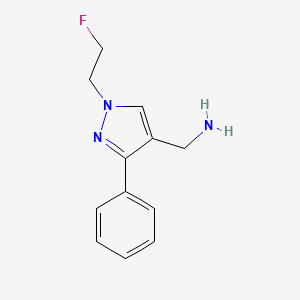

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

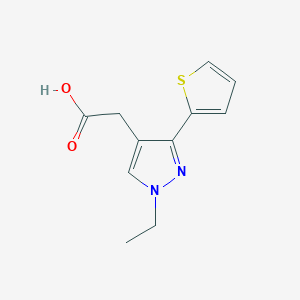

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.